Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid

Description

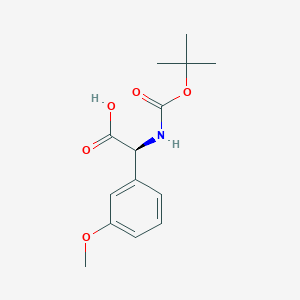

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-methoxyphenyl substituent at the α-carbon. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amine site .

Properties

IUPAC Name |

(2S)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMHSWFMWHVVHG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149213 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228557-42-3 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 3-methoxyphenylacetic acid.

Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Amino Acid: The protected amino group is then introduced into the phenylacetic acid derivative through a series of reactions, including amination and subsequent protection.

Industrial Production Methods

Industrial production of Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large quantities of starting materials and reagents.

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pH, and reaction times.

Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is commonly utilized in the synthesis of peptides due to its protective Boc group, which allows for selective reactions without premature deprotection.

Case Study:

A study demonstrated the use of Boc-protected amino acids in the formation of dipeptides using room-temperature ionic liquids as solvents. The application of coupling reagents such as N,N'-diethylene-N''-2-chloroethyl thiophosphoramide significantly enhanced the efficiency of amide bond formation, yielding satisfactory results in a short reaction time .

Drug Development

Overview:

The compound has potential applications in drug discovery, particularly in developing inhibitors for various biological targets.

Case Study:

Research into Hedgehog signaling pathway inhibitors highlighted the importance of structural modifications on amino acids to enhance potency against specific targets like HHAT (Hedgehog acyltransferase). Compounds structurally related to this compound were shown to exhibit varying degrees of cytotoxicity and target specificity, suggesting that such derivatives could be pivotal in developing new anticancer therapies .

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound can be employed to create analogs that modulate biological activity.

Data Table:

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound 1 | Moderate cytotoxicity against HEK293a SHH cells | |

| Compound 2 | High selectivity for HHAT inhibition | |

| Compound 3 | Minimal off-target effects |

Chemical Biology

Overview:

The compound can be used as a probe to study biological processes by modifying its structure to interact with specific proteins or pathways.

Case Study:

In a study focused on small molecule modulators of the luteinizing hormone receptor (LHCGR), modifications to the Boc-protected amino acid framework were explored. The research indicated that certain structural features significantly influenced receptor activation and selectivity, illustrating the importance of such compounds in understanding receptor-ligand interactions .

Synthesis of Novel Therapeutics

Overview:

this compound can serve as a precursor for synthesizing novel therapeutic agents targeting various diseases.

Case Study:

A recent investigation into the synthesis of peptidomimetics using Boc-protected amino acids demonstrated their utility in creating compounds with enhanced stability and bioactivity compared to traditional peptides. These peptidomimetics showed promise in applications ranging from antimicrobial agents to anticancer drugs .

Mechanism of Action

The mechanism by which Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures that the amino group remains inert during reactions, allowing for selective deprotection and subsequent functionalization at desired stages of synthesis.

Comparison with Similar Compounds

The following analysis compares Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid with structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.

Phenyl-Substituted Analogs

Key Observations :

- Substituent Position : The 3-methoxy group in the target compound provides a balance between electronic effects (electron donation) and steric bulk, distinguishing it from the 4-methoxy isomer .

- Halogen vs.

Heteroaromatic Analogs

Key Observations :

- Electronic Effects : Thiophene’s sulfur atom may facilitate unique binding interactions in biological systems, unlike the methoxyphenyl group .

- Bioactivity : Heterocycles like isoxazole (e.g., ibotenic acid) exhibit significant neuroactivity, suggesting that substitution with heteroaromatic groups can drastically alter biological function .

Aliphatic and Halogenated Analogs

Key Observations :

Biological Activity

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group, which plays a significant role in its synthesis and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and its unique structural features.

Chemical Structure and Properties

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid

- Molecular Formula : C₁₄H₁₉N₀₅

- Molecular Weight : 281.31 g/mol

- Structure : The presence of the methoxyphenyl group attached to the alpha carbon of the amino acid core contributes to its distinct properties.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during subsequent reactions.

- Formation of the Amino Acid Backbone : The core structure is formed through standard peptide coupling techniques.

- Deprotection : The Boc group can be selectively removed later to allow for further functionalization or peptide assembly.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, which may include:

- Antiproliferative Effects : Research has shown that derivatives of phenylacetic acids can exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents, such as methoxy groups, can enhance this activity .

- Neurological Applications : Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly in relation to AMPA receptors, which are crucial for synaptic transmission and plasticity .

The mechanism of action for this compound involves:

- Enzyme Interaction : It is believed that the compound interacts with specific enzymes or receptors due to its structural features, which may enhance binding affinity and specificity .

- Chirality Influence : The (S) configuration may influence the pharmacological profile by favoring interactions with biological targets over its (R) counterpart .

Antiproliferative Activity

A study examining various derivatives of methoxyphenylacetic acids demonstrated that compounds with specific substituents exhibited enhanced cytotoxic effects against human colon adenocarcinoma cell lines. For instance, compounds with methoxy groups at strategic positions showed increased potency compared to their unsubstituted counterparts .

Neurological Studies

In vivo studies have indicated that certain enantiomers of related compounds can produce significant behavioral changes in animal models, suggesting potential applications in treating neurological disorders. For example, one study reported that a related compound caused flaccidity in mice at higher doses, highlighting its potential as a neuromodulator .

Comparative Analysis Table

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₉N₀₅ | Protected amino group; methoxy substitution | Antiproliferative; neurological effects |

| (S)-2-Amino-2-(3-methoxyphenyl)acetic acid | C₁₄H₁₉N₄O₄ | Lacks Boc group; more reactive | Increased reactivity; potential for drug development |

| (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃N₄O₄ | Different stereochemistry | Investigated in neurological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.